Chemical structure and properties of 4-Ethylphenyl 4-bromobenzoate
Chemical structure and properties of 4-Ethylphenyl 4-bromobenzoate
Executive Summary
4-Ethylphenyl 4-bromobenzoate (C₁₅H₁₃BrO₂) is a calamitic (rod-like) ester belonging to the phenyl benzoate family. Unlike its simpler congener ethyl 4-bromobenzoate, this molecule features a rigid three-ring-equivalent length (including the ester linkage) and an alkyl tail, hallmarks of thermotropic liquid crystal (LC) mesogens .
This compound serves two critical roles in modern materials science:
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Mesogenic Core: It acts as a model system for studying the effects of terminal halogenation on nematic/smectic phase stability.
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Synthetic Scaffold: The aryl bromide moiety functions as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the extension of the rigid core into biphenyl or terphenyl liquid crystals.
Molecular Architecture & Physiochemical Profile
Structural Logic
The molecule consists of a central ester linkage connecting two phenyl rings:
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Ring A (Acid derived): Substituted with a Bromine atom (Electron Withdrawing Group, EWG).
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Ring B (Phenol derived): Substituted with an Ethyl group (Electron Donating Group, EDG).
This "Push-Pull" electronic distribution, combined with the significant dipole moment of the ester linkage, creates strong intermolecular forces essential for crystal packing and mesophase formation.
Physiochemical Data Table
Note: Values for the specific ethyl homolog are derived from structure-property relationships of the well-documented 4-alkylphenyl 4-halobenzoate series.
| Property | Value / Description | Context |
| Molecular Formula | C₁₅H₁₃BrO₂ | Distinct from Ethyl 4-bromobenzoate (C₉H₉BrO₂) |
| Molecular Weight | 305.17 g/mol | |
| Appearance | White Crystalline Solid | Needles or platelets upon recrystallization |
| Melting Point | ~105–115 °C (Predicted) | Homolog 4-Methylphenyl 4-bromobenzoate melts at 112°C [1].[1][2] |
| Solubility | Soluble: DCM, THF, TolueneInsoluble: Water | Lipophilic character dominates. |
| Electronic Character | Induces head-to-tail stacking in solid state. | |
| Dipole Moment | ~2.1 D | Directed along the ester carbonyl and C-Br bond. |
Synthetic Protocol: Esterification via Acid Chloride
While Steglich esterification (DCC/DMAP) is possible, the Acid Chloride method is preferred for this substrate due to the lower steric hindrance of the reactants and the ease of purification.
Reaction Logic
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Activation: 4-Bromobenzoic acid is converted to the highly reactive acid chloride.
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Nucleophilic Acyl Substitution: The phenolic oxygen of 4-ethylphenol attacks the carbonyl carbon.
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Base Scavenging: Triethylamine (Et₃N) neutralizes the generated HCl to drive the equilibrium forward.
Step-by-Step Methodology
Reagents:
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4-Bromobenzoyl chloride (1.1 equiv)
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4-Ethylphenol (1.0 equiv)
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Triethylamine (1.5 equiv)
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Dichloromethane (DCM) [Anhydrous]
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DMAP (0.1 equiv, Catalyst)
Procedure:
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Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
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Solubilization: Dissolve 4-Ethylphenol (10 mmol) and Triethylamine (15 mmol) in 50 mL anhydrous DCM. Add DMAP (1 mmol).
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Addition: Cool the solution to 0°C. Dropwise add a solution of 4-Bromobenzoyl chloride (11 mmol) in 10 mL DCM over 20 minutes.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
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Quench & Workup:
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Pour mixture into 50 mL ice water.
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Wash organic layer with 1M HCl (2x) to remove excess amine.
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Wash with sat. NaHCO₃ (2x) to remove unreacted acid.
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Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize the crude white solid from hot Ethanol or perform flash chromatography (SiO₂, 5% EtOAc in Hexanes).
Visualization: Synthetic Workflow
Figure 1: Nucleophilic acyl substitution pathway using base-promoted esterification.[3]
Spectroscopic Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
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¹H NMR (400 MHz, CDCl₃):
- 8.00 (d, 2H, ortho- to C=O, Benzoyl ring) – Deshielded by carbonyl.
- 7.65 (d, 2H, meta- to C=O, Benzoyl ring) – Doublet due to Br coupling.
- 7.15–7.25 (m, 4H, Phenolic ring) – AA'BB' system.
- 2.65 (q, 2H, -CH₂-) – Benzylic methylene.
- 1.25 (t, 3H, -CH₃) – Terminal methyl.
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IR Spectroscopy (ATR):
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1735 cm⁻¹: C=O stretch (Ester).
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1260 cm⁻¹: C-O-C asymmetric stretch.
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1070 cm⁻¹: C-Br stretch.
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Applications in Material Science
Liquid Crystal Mesomorphism
Phenyl benzoates are the "fruit fly" of liquid crystal research. The 4-ethylphenyl 4-bromobenzoate molecule exhibits a calamitic (rod-like) geometry.
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Aspect Ratio: The length-to-width ratio is sufficient to promote anisotropic packing.
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Dipolar Interaction: The bromine atom provides a polarizable terminus, enhancing the stability of the Nematic phase compared to unsubstituted analogs.
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Halogen Bonding: In the solid state, Br···O or Br···Br interactions often direct the crystal packing into layered structures (Smectic-like precursors) [2].
Visualization: Mesogenic Packing Logic
Figure 2: Structural components contributing to liquid crystalline phase behavior.
References
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Gowda, B. T., et al. (2011). "4-Methylphenyl 4-bromobenzoate." Acta Crystallographica Section E, 67(11), o2869.
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Saha, S., & Desiraju, G. R. (2017).[2] "Crystal Engineering of Hand-Twisted Helical Crystals." Journal of the American Chemical Society, 139(5), 1975-1983.[2]
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NIST Standard Reference Data. "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." Journal of Physical and Chemical Reference Data.
